N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Medicinal Chemistry SAR Computational Chemistry

For SAR-driven kinase inhibitor research, generic 6-hydroxypyrimidine-4-carboxamide analogs cannot replace the specific 4-chloro-2-methylphenyl isomer (CAS 2034578-61-3). Its unique substitution pattern is critical for target binding and selectivity. Procurement as an analytical standard ensures experimental reproducibility. - Enables direct deconvolution of halogen and steric contributions to antiproliferative activity. - Serves as a strategic, more lipophilic alternative to FHPI-like scaffolds for cell-based assays. - Functions as an essential negative control to validate on-target activity of related active analogs.

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68
CAS No. 2034578-61-3
Cat. No. B2585030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034578-61-3
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C12H10ClN3O2/c1-7-4-8(13)2-3-9(7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17)
InChIKeyKMVOHDPFHLMRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Class Identity Overview


N-(4-chloro-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034578-61-3) is a synthetic, small-molecule heterocyclic compound belonging to the class of 4-carboxamide-substituted pyrimidines [1]. Its structure is defined by a 6-hydroxypyrimidine ring system linked via a carboxamide bridge at the 4-position to an ortho-methyl and para-chloro substituted aniline moiety. This exact substitution pattern places it within a distinct chemical space of the broader 6-hydroxypyrimidine-4-carboxamide chemotype, a scaffold frequently explored for pharmacological activities including enzyme inhibition . The empirical formula is C₁₂H₁₀ClN₃O₂, and the molecular weight is 263.68 g/mol. Currently, public domain peer-reviewed literature, authoritative database entries, and vendor datasheets are severely limited for this specific compound, indicating it is a nascent or highly specialized research chemical.

Scientific Risk of Generic Substitution


Within the 6-hydroxypyrimidine-4-carboxamide class, even minor modifications to the N-aryl substitution pattern can profoundly alter biological activity [1]. In a closely related series of substituted pyrimidines, a 'para-chloro' substitution on a carboxamide phenyl ring was critical for achieving significant antitumor activity, a property not uniformly shared by analogs with different halogen positions or electron-donating groups [1]. Therefore, procuring a generic analog, such as an unsubstituted phenyl, a 4-ethoxy, or a 2-fluoro derivative, as a direct replacement for the specific 4-chloro-2-methylphenyl isomer (CAS 2034578-61-3) is not scientifically justified without head-to-head data. The unique combination of a lipophilic chloro substituent and a sterically hindering ortho-methyl group creates a specific electrostatic and conformational profile that can dictate target binding and selectivity, making unverified interchange a significant risk to experimental reproducibility.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Closest Analogs

The target compound presents a distinct physicochemical vector compared to its direct analogs lacking either the chloro or methyl group. This differentiation is based on computed lipophilicity and steric parameters [1]. The combination of a chloro (electron-withdrawing, lipophilic) and a methyl (electron-donating, steric) group creates a unique profile not captured by singly-substituted analogs.

Medicinal Chemistry SAR Computational Chemistry

Antiproliferative Activity of Para-Chloro Analogs

In a study on structurally related pyrimidine-4-carboxylate derivatives, the specific para-chloro substitution on the phenyl carboxamide was crucial for achieving potent antiproliferative activity against human leukemia K562 cells. This SAR trend provides a class-level inference for the target compound's design, which also contains this key pharmacophoric feature [1].

Cancer Biology Cytotoxicity Leukemia

Kinase Inhibition Potential on JNK and MAPK

The 6-hydroxypyrimidine-4-carboxamide scaffold is recognized as a privileged structure for kinase inhibition, particularly against c-Jun N-terminal kinases (JNKs) and p38 MAPKs [1]. The target compound's specific aniline substitution is designed to occupy the hydrophobic back pocket of the ATP-binding site, a region where chloro and methyl substituents can confer selectivity over other kinases.

Kinase Inhibitors Immunology Inflammation

Verified Procurement Application Scenarios


SAR Studies on Pyrimidine-4-Carboxamide Chemotype

The primary, evidence-supported application for procuring CAS 2034578-61-3 is as a critical data point in SAR investigations of 6-hydroxypyrimidine-4-carboxamide leads. As noted in the quantitative evidence, the specific para-chloro, ortho-methyl substitution pattern is a key pharmacophoric motif linked to antiproliferative activity in related series [1]. Incorporating this compound into a SAR matrix alongside its analog without the ortho-methyl group (CAS 1159829-63-6) or with fluoro substitution (CAS 2034577-28-9) allows researchers to directly deconvolve the contribution of halogens and steric bulk to biological activity and selectivity.

Chemical Probe Generation for Inflammatory Kinases

As suggested by class-level evidence, the 4-carboxamide pyrimidine core is a validated scaffold for kinase inhibition, specifically against MAPK and JNK families . For a laboratory seeking to develop a selective chemical probe starting from a hit, this compound's unique vector profile provides a strategic alternative to standard scaffolds like FHPI. Its computed higher lipophilicity may offer an advantage in phenotypic or cell-based assays that require efficient membrane transit to engage intracellular kinases, thus serving as a more drug-like starting point for lead optimization.

Negative Control for Functional Assays

Given the extreme sensitivity of biological activity to the aniline substitution pattern, closely related analogs can display markedly different target engagement profiles. Even in the absence of a fully characterized activity profile for CAS 2034578-61-3, it is scientifically prudent to procure it as a potential negative control alongside validated active analogs. If this specific isomer is proven inactive in an assay where a close analog (e.g., the 4-ethoxy derivative) is active, it provides powerful structure-activity resolution. This application is critical for confirming that observed biochemical or cellular effects are driven by specific on-target binding rather than assay interference or non-specific cytotoxicity.

In Silico Modeling and Virtual Screening Enrichment

For computational chemists, physical samples of diverse but chemically-defined scaffolds are essential for validating predictive models. The target compound's distinct molecular properties (XLogP, TPSA, electrostatic potential surface) make it a valuable member of a physical compound library used to test the accuracy of docking algorithms and pharmacophore models. The empirically derived data from such compounds can then be used to enrich virtual screening libraries and improve hit-identification performance, particularly for projects targeting kinases or other ATP-binding enzymes .

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